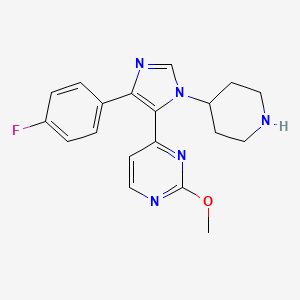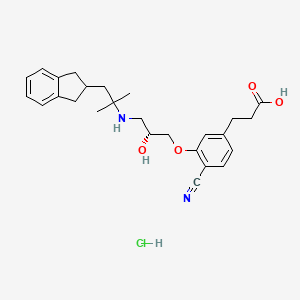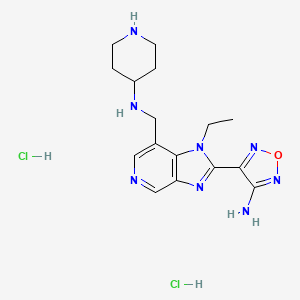
4-(Phenethylamino)quinazoline-6-carbonitrile
Übersicht
Beschreibung
4-(Phenethylamino)quinazoline-6-carbonitrile (PEAQ-6-CN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is used to study a variety of biological processes, including in vivo and in vitro experiments. It has been used to study the mechanisms of action, biochemical and physiological effects, and pharmacodynamics of different drugs. PEAQ-6-CN has several advantages and limitations that should be considered when using it in lab experiments.
Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase Inhibitor
Senexin A is known to be a cyclin-dependent kinase 8 (cdk8) inhibitor . It binds to cdk19 in an ATP-competitive manner . This makes it a potential candidate for research in the field of cell cycle regulation and cancer therapeutics.
Inhibition of p21-Induced Transcription
Senexin A has been found to inhibit p21-induced transcription . This suggests its potential use in the study of gene expression and regulation.
Reversal of Doxorubicin-Induced Tumor-Promoting Paracrine Activities
Senexin A has been shown to reverse doxorubicin-induced tumor-promoting paracrine activities in vivo . This indicates its potential application in cancer research, particularly in understanding the mechanisms of drug resistance and tumor progression.
Treatment of Occlusive Vascular Disease
Senexin A is an emerging drug candidate to treat occlusive vascular disease . It has been used in a novel strategy to locally and sustainably deliver the drug using graphene oxide-hybridised hyaluronic acid-based hydrogels .
Controlled Drug Delivery System
Senexin A has been incorporated into a graphene oxide-incorporated hyaluronic acid hydrogel for controlled drug delivery . The resulting hydrogels produced sustained delivery of Senexin A over 21 days with tunable release kinetics .
Reduction of Mitochondrial Oxygen Consumption Rate
Senexin A has been found to reduce the mitochondrial oxygen consumption rate and increase glycolysis in uninfected and dengue virus-infected Huh7 cells . This suggests its potential use in the study of cellular metabolism and viral infections.
Wirkmechanismus
Target of Action
Senexin A primarily targets Cyclin-dependent kinases 8 and 19 (CDK8/19) . CDK8 and CDK19 are important members of the cyclin-dependent kinase family associated with transcription and act as key “molecular switches” in the Mediator complex .
Mode of Action
Senexin A binds to CDK8/19 in an ATP-competitive manner . It inhibits the kinase activity of CDK8/19, thereby inhibiting p21-induced transcription . This interaction impairs the recruitment of RNA Polymerase II to the HIV-1 LTR, inhibiting the induction of HIV-1 expression in response to latency-reversing agents and T cell signaling agonists .
Biochemical Pathways
Senexin A affects the transcription-related processes by regulating gene expression through the Mediator complex . It plays a significant role in the regulation of HIV-1 transcription . The inhibition of CDK8/19 by Senexin A leads to the impairment of the NF-κB-dependent consensus promoter activity stimulated by p21 .
Pharmacokinetics (ADME Properties)
The optimization of these properties is crucial in the drug discovery process as they have a major impact on the likelihood of success of a drug .
Result of Action
The inhibition of CDK8/19 by Senexin A results in the suppression of p21-induced transcription . This action has been shown to antagonize HIV-1 reactivation and promote provirus latency in T cells . In the context of cancer, CDK8/19 inhibition by Senexin A can reverse doxorubicin-induced tumor-promoting paracrine activities .
Action Environment
The action of Senexin A can be influenced by various environmental factors. For instance, in the context of HIV-1, the efficacy of Senexin A in inhibiting viral replication was observed in response to T cell stimulation by PMA and ionomycin . .
Eigenschaften
IUPAC Name |
4-(2-phenylethylamino)quinazoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCNHGQFJFCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenethylamino)quinazoline-6-carbonitrile | |
CAS RN |
1366002-50-7 | |
| Record name | Senexin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)



![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)
![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)